Product packaging for 5,6-Diamino-2H-benzo[d]imidazol-2-one(Cat. No.:CAS No. 1215520-82-3)

5,6-Diamino-2H-benzo[d]imidazol-2-one

Cat. No.: B3091015
CAS No.: 1215520-82-3
M. Wt: 162.15 g/mol
InChI Key: NECWXNDIPQKNCD-UHFFFAOYSA-N
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Description

Significance as a Privileged Scaffold and Versatile Building Block in Chemical Synthesis

In the realm of medicinal chemistry, the benzimidazole (B57391) core is widely regarded as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a foundation for the development of various therapeutic agents. The benzimidazole structure is a key component in a number of FDA-approved drugs. The addition of two amino groups and a carbonyl function in 5,6-Diamino-2H-benzo[d]imidazol-2-one further enhances its potential for creating diverse libraries of bioactive compounds. These functional groups allow for a variety of chemical modifications, enabling researchers to fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets.

The versatility of this compound as a building block is evident in its application in various synthetic endeavors. The two amino groups can readily participate in condensation reactions with dicarboxylic acids or their derivatives to form polyamides. csic.es These reactions are fundamental in polymer chemistry for creating high-performance materials. Furthermore, the aromatic diamine structure allows for the synthesis of complex heterocyclic systems through cyclization reactions. The compound's reactivity also extends to its use as an intermediate in the production of dyes and pigments. google.com The presence of the amino groups provides chromophoric properties that can be exploited in the synthesis of colored compounds with applications in various industries.

A patent for the preparation of 5,6-diamino benzimidazolone-2 highlights its role as an important intermediate for benzimidazolone ketone pigment dyestuffs and as a potential medicinal intermediate. google.com The patent describes a synthesis process involving the nitration of benzimidazolone followed by a reduction reaction to yield the diamino compound. google.com This process underscores the compound's accessibility and importance in industrial-scale synthesis.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₇H₈N₄O
Molecular Weight 164.16 g/mol
Melting Point >300°C
Boiling Point 258.6°C (Predicted)
Density 1.47 g/cm³ (Predicted)

This data is compiled from various chemical suppliers and databases.

Overview of Scholarly Research Trajectories for this compound

Scholarly research involving this compound is currently progressing along several key trajectories, primarily in the fields of materials science and medicinal chemistry.

In materials science, a significant area of investigation is the use of this compound as a monomer for the synthesis of high-performance polymers. Its rigid benzimidazole core and the presence of two reactive amino groups make it an excellent candidate for producing thermally stable and mechanically robust polyamides and other polymers. csic.es Research in this area focuses on synthesizing novel polymers with enhanced properties such as high glass transition temperatures, good solubility in organic solvents, and specific mechanical characteristics. csic.es For example, studies have explored the synthesis of new polyamides by reacting 2-(4-aminophenyl)-5-aminobenzimidazole, a related diamine, with various oligo(ethylene oxide)dibenzoyl chlorides, resulting in polymers with good solubility and high thermal stability. csic.es

In the field of medicinal chemistry, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring the synthesis of novel derivatives of this compound to develop new therapeutic agents. The amino groups on the benzimidazole ring provide convenient handles for chemical modification, allowing for the introduction of various substituents to modulate the compound's biological activity. While specific studies on the biological activities of derivatives of this compound are still emerging, the general interest in 2-substituted benzimidazoles as valuable pharmacophores suggests a promising future for this compound in drug discovery. longdom.org

Another research trajectory is its application in the synthesis of functional materials, such as pigments and dyes. The chemical reactivity of the amino groups allows for the creation of a variety of colored compounds. google.com A Chinese patent details a preparation method for 5,6-diamino benzimidazolone-2, emphasizing its importance as an intermediate for benzimidazolone ketone pigments, which are known for their excellent heat and light stability. google.com

Table 2: Key Research Areas for this compound

Research Area Focus Key Findings/Applications
Polymer Chemistry Synthesis of high-performance polyamides and other polymers. Development of thermally stable and mechanically robust materials with good solubility. csic.es
Medicinal Chemistry Development of novel therapeutic agents based on the benzimidazole scaffold. Exploration of potential antimicrobial, antiviral, and anticancer activities.
Materials Science Synthesis of functional materials like pigments and dyes. Creation of stable and high-performance colorants for various industrial applications. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B3091015 5,6-Diamino-2H-benzo[d]imidazol-2-one CAS No. 1215520-82-3

Properties

IUPAC Name

5,6-diaminobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECWXNDIPQKNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NC(=O)N=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Diamino 2h Benzo D Imidazol 2 One and Its Precursors

Classical and Established Synthetic Approaches for Benzimidazolone Scaffolds

The benzimidazolone ring system is a common motif in medicinal chemistry and materials science. Its synthesis has been approached through various classical methods, primarily focusing on the formation of the urea-like carbonyl bridge within the imidazole (B134444) ring fused to a benzene (B151609) core.

Cyclocarbonylation of 1,2-Diaminobenzenes

A fundamental and widely used method for constructing the benzimidazolone scaffold is the reaction of 1,2-diaminobenzenes (also known as o-phenylenediamines) with a C1 carbonyl source. This process, a form of cyclocarbonylation, efficiently forms the heterocyclic ring. A common and cost-effective carbonylating agent is urea (B33335). When heated with an o-phenylenediamine (B120857), urea decomposes to release ammonia (B1221849) and isocyanic acid, which then reacts in situ to form the cyclized product. google.com

Alternative carbonyl sources can also be employed. For instance, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one has been identified as a stable, solid carbonyl source that facilitates the synthesis of benzimidazolones in very good yields under neutral or acidic conditions. organic-chemistry.org The use of carbon dioxide, particularly solid CO2, represents a metal-free and environmentally conscious approach for generating the carbonyl moiety from N-aryl-2-nitrosoanilines. organic-chemistry.org

Transformation from Benzimidazolium Salts and Arylureas

Benzimidazolone scaffolds can also be synthesized through the transformation of pre-existing related structures. One such method involves the oxidation of benzimidazolium derivatives. In the presence of copper and air, imidazolium (B1220033) and benzimidazolium salts can be oxidized to yield the corresponding benzimidazolones under mild conditions. organic-chemistry.org

Another significant pathway begins with appropriately substituted arylureas. Intramolecular N-arylation of ureas, where the urea nitrogen atom displaces a leaving group on an adjacent aromatic ring, can lead to the formation of the benzimidazolone ring. This cyclization can be achieved in high yields using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at near-ambient temperatures. organic-chemistry.org Palladium-catalyzed urea cyclization reactions have also proven effective for furnishing benzimidazolones in excellent yields. organic-chemistry.org

Targeted Synthesis of 5,6-Diamino-2H-benzo[d]imidazol-2-one

The synthesis of the specifically substituted this compound is not typically achieved in a single step but rather through a strategic, multi-step route. This approach involves first synthesizing the core benzimidazolone ring and then introducing the required amino groups via functional group transformations on the benzene portion of the molecule.

Multi-step Routes Involving Dinitro Precursors

A robust and commonly documented method for preparing this compound involves the nitration of a benzimidazolone precursor to yield a dinitro intermediate, which is subsequently reduced to the target diamino compound. google.comgoogle.com This two-step sequence allows for the precise placement of the amino groups at the 5- and 6-positions of the heterocyclic core.

The initial step in this targeted synthesis is the electrophilic nitration of the parent 2H-benzo[d]imidazol-2-one. This reaction introduces two nitro groups onto the benzene ring, yielding 5,6-Dinitro-2H-benzo[d]imidazol-2-one. The reaction is typically carried out using a strong nitrating agent. One patented method describes dissolving benzimidazolone in 1,2-dichloroethane, followed by the addition of fuming nitric acid. google.com A catalyst, such as phosphorus pentoxide, is added to facilitate the reaction. google.com The temperature is controlled to ensure the formation of the desired dinitro compound. google.comgoogle.com

ParameterConditionsSource
Starting Material Benzimidazolone google.comgoogle.com
Solvent 1,2-Dichloroethane google.comgoogle.com
Nitrating Agent Fuming Nitric Acid google.com
Catalyst Phosphorus Pentoxide google.comgoogle.com
Reactant Molar Ratio (Benzimidazolone:Nitric Acid) 1 : 2.2–2.6 google.comgoogle.com
Reaction Temperature 50–90 °C (preferably 80-90 °C) google.comgoogle.com
Product 5,6-Dinitro-2H-benzo[d]imidazol-2-one google.comgoogle.com

The final step in the synthesis is the reduction of the nitro groups of 5,6-Dinitro-2H-benzo[d]imidazol-2-one to the corresponding amino groups. This transformation is a critical step that yields the final product, this compound. A common and effective method for this reduction is the use of a metal-acid system. Iron powder in the presence of hydrochloric acid and water as a solvent is frequently employed. google.comgoogle.com The reaction mixture is heated to ensure the complete conversion of the dinitro compound to the diamino product. google.comgoogle.com After the reaction, a hot filtration step is typically used to remove iron sludge, and the product crystallizes upon cooling. google.com This process can yield a final product with high purity (≥99.5% by HPLC).

ParameterConditionsSource
Starting Material 5,6-Dinitro-2H-benzo[d]imidazol-2-one google.comgoogle.com
Solvent Water google.comgoogle.com
Reducing Agent Iron Powder google.comgoogle.com
Acid Hydrochloric Acid google.comgoogle.com
Reactant Molar Ratio (Dinitro compound:HCl:Iron) 1 : 2.4 : 8 google.comgoogle.com
Reaction Temperature 50–100 °C (preferably 85–95 °C) google.comgoogle.com
Reaction Time 1–5 hours google.com
Product This compound google.comgoogle.com

Condensation Reactions in Benzimidazolone Core Formation

The formation of the fundamental benzimidazolone core is a critical step in the synthesis of this compound. This structure is most commonly synthesized through the condensation reaction of an appropriately substituted o-phenylenediamine with a carbonyl-containing compound. semanticscholar.org This reaction is one of the most efficient and direct methods for creating the benzimidazole (B57391) framework. semanticscholar.org

Common strategies involve reacting 1,2-diaminobenzenes with various carbonyl equivalents such as carboxylic acids, acid chlorides, or aldehydes. rsc.org For instance, the reaction with a carboxylic acid or its derivative proceeds through an intermediate amide which then cyclizes to form the benzimidazolone ring. rsc.org Similarly, condensation with an aldehyde forms a benzimidazoline intermediate, which is subsequently oxidized to the aromatic benzimidazole system. rsc.org The synthesis of mono- and disubstituted benzimidazole derivatives often employs a straightforward condensation between an o-phenylenediamine and a carbonyl compound under varied reaction conditions. enpress-publisher.com

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The integration of green chemistry principles is paramount in the modern synthesis of pharmaceutical intermediates like this compound. acs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org Key strategies include the use of environmentally benign solvents, development of catalyst-free and solvent-free reaction conditions, and the application of alternative energy sources like microwave irradiation. acs.orgresearchgate.net

Solvent Selection and Recyclability Optimization (e.g., Dichloroethane, Water)

The choice of solvent plays a crucial role in the environmental impact of a chemical process. In a patented method for preparing this compound, specific solvents are chosen to align with green chemistry principles. google.com

Table 1: Comparison of Solvents in the Synthesis of this compound and its Precursor

Reaction Step Green Chemistry Approach Conventional Approach Environmental Advantage
Nitration Dichloroethane google.com Concentrated Sulfuric Acid google.com Avoids generation of large volumes of acidic waste. google.com
Reduction Water (recyclable) google.com Organic Solvents Non-toxic, non-flammable, and reduces waste through recycling. google.com

Catalyst Selection and Role (e.g., Phosphorus Pentoxide, Vanadium Pentoxide)

Catalysts are essential for enhancing reaction rates and selectivity, and their selection can significantly influence the sustainability of a synthesis. In the nitration step for the precursor to this compound, phosphorus pentoxide is utilized as a catalyst in conjunction with the dichloroethane solvent. google.com Its role is to facilitate the nitration of the benzimidazolone core to form 5,6-dinitro-benzimidazolone-2.

While vanadium pentoxide is not specified for this particular synthesis, the broader field of benzimidazole synthesis employs a wide range of catalysts to improve efficiency and adhere to green principles. These include solid acid catalysts like ZrO2–Al2O3, which can be recycled and reused for multiple reaction cycles. rsc.org Other examples include nanocrystalline magnesium oxide, which acts as a solid base catalyst that can be recovered and reused, and various metal nanoparticles that facilitate the reaction under mild conditions. semanticscholar.orgrsc.org The use of such recyclable, heterogeneous catalysts simplifies product purification and minimizes waste. rsc.org

Table 2: Selected Catalysts in Benzimidazole and Benzimidazolone Synthesis

Catalyst Reaction Role and Advantages
Phosphorus Pentoxide Nitration of benzimidazolone core google.com Facilitates nitration in a less corrosive medium than concentrated acids. google.com
ZrO₂–Al₂O₃ Solid Acid Synthesis of substituted benzimidazoles rsc.org Acts as a recyclable and reusable catalyst, promoting green chemistry principles. rsc.org
Nanocrystalline MgO Synthesis of 2-substituted benzimidazoles rsc.org Solid base catalyst with high yields, mild conditions, and reusability. rsc.org
Fe₃O₄@SiO₂/collagen Benzimidazole synthesis rsc.org Nanomaterial catalyst offering mild reaction conditions and recyclability. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Benzimidazole Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant green chemistry tool in the synthesis of heterocyclic compounds, including benzimidazole derivatives. eurekaselect.comsciforum.net This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. eurekaselect.comarkat-usa.org

The advantages of MAOS include:

Rapid Heating: Microwaves provide efficient and uniform heating, accelerating reaction rates. Reactions that take hours via conventional methods can often be completed in minutes. sciforum.netmdpi.com

Higher Yields: The fast and clean reaction conditions frequently result in higher yields of the desired product with fewer side products. arkat-usa.orgresearchgate.net

Energy Efficiency: MAOS is generally more energy-efficient than traditional heating methods. eurekaselect.com

Solvent-Free Conditions: Many microwave-assisted syntheses of benzimidazoles can be performed under solvent-free conditions, which significantly reduces waste and environmental impact. mdpi.comnih.gov

Table 3: Comparison of MAOS and Conventional Heating for Benzimidazole Synthesis

Parameter Microwave-Assisted Organic Synthesis (MAOS) Conventional Heating
Reaction Time Minutes mdpi.comresearchgate.net Hours sciforum.net
Product Yield Generally higher (e.g., 94-99%) mdpi.comresearchgate.net Often lower
Energy Consumption Lower eurekaselect.com Higher
Environmental Impact Reduced, especially in solvent-free applications sciforum.netmdpi.com Higher, due to solvent use and energy consumption

Industrial Scale-Up and Process Optimization for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and optimized processes. For this compound, a key intermediate, the synthetic method is designed to be stable, easy to operate, and suitable for industrial manufacturing, with a focus on reducing waste emissions. google.com Process optimization often involves moving from traditional batch processes to more efficient and safer continuous manufacturing technologies. acs.org

Continuous Flow Reactor Integration

Continuous flow chemistry, particularly using micromixing or microreactors, represents a significant technological advancement for the industrial synthesis of benzimidazole derivatives. acs.org This technology offers dramatic improvements over traditional batch reactors by providing superior control over reaction parameters. nih.govsemanticscholar.org

Key benefits of integrating continuous flow reactors include:

Enhanced Safety: The small internal volume of the reactors minimizes the inventory of hazardous materials at any given time, increasing inherent safety. acs.orgresearchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange and mixing, preventing local temperature spikes and improving reaction selectivity. nih.govsemanticscholar.org

Reduced Reaction Times: Precise control over temperature and stoichiometry can drastically reduce reaction times, often from hours in a batch reactor to mere seconds or minutes in a flow system. acs.orgacs.org

Improved Yield and Purity: The enhanced control minimizes the formation of impurities, leading to higher yields and purer products. researchgate.netacs.org

Scalability: Scaling up production is often more straightforward than with batch processes, as it can be achieved by running the reactor for longer periods or by using multiple reactors in parallel. acs.org

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Benzimidazole Derivatives

Feature Batch Process Continuous Flow Process
Reaction Time Hours acs.org Seconds to Minutes acs.orgacs.org
Heat & Mass Transfer Limited Excellent nih.govsemanticscholar.org
Safety Higher risk due to large volumes researchgate.net Inherently safer due to small volumes acs.org
Process Control Less precise Highly precise acs.org
Yield & Purity Variable, often lower Improved and more consistent acs.org
Scalability Complex Straightforward acs.org

Purity Enhancement Techniques for Large-Scale Production (Crystallization, Decolorization)

The industrial-scale synthesis of this compound necessitates robust purification methods to ensure the final product meets high-purity specifications required for its applications, such as in the manufacturing of pigments. google.com Key techniques employed for purity enhancement include crystallization and decolorization, which are often integrated into the post-reaction work-up process. google.com These methods are designed to remove residual reactants, intermediates, and colored impurities that are generated during the synthesis, particularly from the reduction of the dinitro precursor, 5,6-dinitro-2H-benzo[d]imidazol-2-one. google.com

Crystallization

Crystallization is a critical step for isolating and purifying the crude this compound from the reaction mixture. In a common procedure suitable for large-scale production, the product is crystallized from an aqueous solution following the reduction step. google.com The process typically involves the following stages:

Hot Filtration: After the reduction reaction is complete, the hot reaction mixture is immediately filtered. This step is crucial for removing solid impurities, such as iron sludge (a byproduct when iron powder is used as the reducing agent), before the product begins to crystallize. google.com

pH Adjustment: The resulting hot, light brown filtrate is then treated to adjust its pH. The pH is carefully brought to 7 using hydrochloric acid. google.com This neutralization step is vital as the solubility of the diamino compound is pH-dependent, and neutral pH facilitates its precipitation upon cooling. google.com

Cooling and Precipitation: The neutralized filtrate is allowed to cool to room temperature. As the temperature decreases, the solubility of this compound in the aqueous solvent drops significantly, leading to its precipitation out of the solution. google.com This method of cooling crystallization yields the product in the form of fine, white needles. google.com

Isolation and Drying: The crystallized solid is then isolated from the mother liquor via suction filtration and subsequently dried in an oven to yield the final, purified product. google.com This process has been reported to achieve isolated yields of around 71-75%. google.com

Decolorization

The crude product of the reduction reaction is often colored due to the presence of residual nitro compounds and other aromatic impurities. Therefore, a decolorization step is incorporated prior to crystallization to achieve a high-purity, white final product. google.com

A typical decolorization treatment involves the addition of activated carbon to the reaction mixture after the reduction is complete but before the hot filtration stage. google.com Activated carbon possesses a high surface area and porosity, allowing it to effectively adsorb colored organic impurities from the solution. google.com In some procedures, sodium bisulfite (NaHSO₃) is also added alongside the activated carbon. google.com The mixture is then held at an elevated temperature, for instance, for 30 minutes, to ensure sufficient time for the adsorption of impurities. google.com Following this treatment, the activated carbon and other solids are removed during the hot filtration step, leaving a decolorized filtrate from which the pure product can be crystallized. google.com

The table below summarizes the key parameters for the purification process as described in a patented industrial method. google.com

ParameterSpecificationPurpose
Decolorizing Agents Activated Carbon (5g per 100g of dinitro precursor), Sodium Bisulfite (10g per 100g of dinitro precursor)Adsorption of colored impurities and removal of residual oxidants.
Decolorization Time 30 minutesTo ensure sufficient contact time for effective impurity removal.
Filtration Hot suction filtrationRemoval of iron sludge, activated carbon, and other solid impurities.
Crystallization pH Adjusted to 7 with hydrochloric acidTo induce precipitation of the product from the filtrate.
Crystallization Method Cooling to room temperatureTo decrease the solubility of the product and maximize yield.
Product Form White needlesIndicates a high degree of purity.

Chemical Reactivity and Transformation Mechanisms of 5,6 Diamino 2h Benzo D Imidazol 2 One

Intrinsic Reactivity of the Diamino Functional Groups

The two amino functional groups located at the 5- and 6-positions of the benzimidazolone core are the primary sites of chemical reactivity. google.com Their nucleophilic nature allows them to participate in a variety of reactions, leading to the formation of new carbon-nitrogen bonds.

The amino groups of 5,6-Diamino-2H-benzo[d]imidazol-2-one can act as nucleophiles, readily participating in substitution reactions. This type of reaction involves the displacement of a leaving group from an electrophilic molecule by the lone pair of electrons on the nitrogen atoms. Common electrophilic partners for these reactions include alkyl halides and acyl chlorides, leading to the formation of N-alkylated and N-acylated derivatives, respectively. While the benzimidazole (B57391) ring system itself can undergo nucleophilic substitution under certain conditions, the exocyclic amino groups are generally more reactive. longdom.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant TypeReagent ExampleProduct Type
Alkyl HalideMethyl IodideN-alkylated derivative
Acyl ChlorideAcetyl ChlorideN-acylated derivative

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. google.com These reactions are fundamental to the synthesis of larger, fused heterocyclic structures like pigments. google.com The general mechanism involves an initial nucleophilic attack by one of the amino groups on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). mdpi.com Given the presence of two adjacent amino groups, this can be followed by an intramolecular cyclization to form stable, five- or six-membered rings. nih.gov

Multi-component reactions involving this diamine, an aldehyde, and a β-ketoester can lead to complex fused pyrimidine (B1678525) motifs through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

Table 2: Condensation Reaction Pathway

StepDescriptionIntermediate/Product
1Nucleophilic attack of the amino group on a carbonyl compound.Hemiaminal
2Dehydration (loss of water).Imine (Schiff Base)
3Intramolecular attack by the second amino group.Fused Heterocycle

Oxidative Transformations of this compound

The electron-rich aromatic ring, substituted with two amino groups, makes this compound susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of the corresponding quinone derivatives. For instance, reagents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) can facilitate this transformation. More complex oxidative processes, often catalyzed by transition metals like copper, can lead to oxidative cyclization reactions, especially when other reactive partners are present, resulting in the formation of novel, larger ring systems. rsc.org

Reductive Pathways Involving the Benzimidazolone Core

The benzimidazolone core is relatively stable and not easily reduced. Reductive pathways involving this compound typically refer to its synthesis from a dinitro precursor rather than the reduction of the diamino compound itself. The most common synthesis involves the reduction of 5,6-dinitro-2H-benzo[d]imidazol-2-one. google.com This reduction is a critical step in making the diamino derivative available for further reactions. google.com

A standard laboratory and industrial method for this transformation employs a mixture of iron powder and hydrochloric acid in an aqueous solvent. google.com The reaction is typically heated to temperatures between 85-95 °C for 1 to 5 hours to ensure complete conversion of the nitro groups to amino groups. google.com

Table 3: Typical Conditions for Reductive Synthesis

ComponentRoleMolar Ratio (vs. Dinitro starting material)
5,6-dinitro-2H-benzo[d]imidazol-2-oneReactant1
Iron PowderReducing Agent8
Hydrochloric AcidAcid Catalyst2.4
WaterSolventN/A

Intramolecular Cyclization and Rearrangement Pathways

The ortho-disposition of the two amino groups in this compound provides a perfect structural motif for intramolecular cyclization reactions. These pathways are key to building fused polycyclic heterocyclic systems. Following an initial condensation with a bifunctional reagent, the second amino group is positioned to act as an internal nucleophile, leading to ring closure. nih.gov For example, reaction with a 1,2-dicarbonyl compound can lead to the formation of a pyrazine (B50134) ring fused to the benzimidazolone core.

Rearrangement reactions are less common but can occur under specific thermal or catalytic conditions, potentially leading to the formation of structural isomers or novel heterocyclic frameworks through ring-opening and ring-closing sequences. mdpi.com

Table 4: Potential Intramolecular Cyclization Products

Reactant PartnerFused Ring System Formed
1,2-Dicarbonyl Compound (e.g., Glyoxal)Fused Pyrazine Ring
Phosgene or equivalentFused Imidazole (B134444) Ring
Formic AcidFused Imidazole Ring

Strategic Derivatization of 5,6 Diamino 2h Benzo D Imidazol 2 One

N-Substitution Strategies for Structural Diversification

The nitrogen atoms within the 5,6-Diamino-2H-benzo[d]imidazol-2-one molecule—both in the imidazole (B134444) ring and the exocyclic amino groups—serve as primary sites for substitution. These modifications are crucial for altering the molecule's electronic properties, solubility, and steric profile.

N-acylation introduces a carbonyl group onto the nitrogen atoms, a common strategy for synthesizing amides. While specific studies detailing the N-acylation of this compound are not extensively documented in readily available literature, the reactivity of the amino groups can be inferred from general principles of aromatic amine chemistry. The acylation can potentially occur at the N1 and N3 positions of the imidazole ring or at the N5 and N6 exocyclic amino groups. The reaction conditions, such as the choice of acylating agent (e.g., acyl chlorides or anhydrides), solvent, and temperature, would determine the selectivity and extent of acylation. For instance, enzymatic acylation using aminoacylases in aqueous media represents a greener alternative to traditional chemical methods for acylating amino groups. nih.gov

Reagent ExamplePotential ProductReaction Conditions (Hypothetical)
Acetyl ChlorideN¹,N³-Diacetyl-5,6-diamino-2H-benzo[d]imidazol-2-onePyridine (B92270), 0°C to rt
Benzoyl Anhydride (B1165640)N⁵,N⁶-Dibenzoyl-5,6-diamino-2H-benzo[d]imidazol-2-oneDMF, Et₃N, rt
Lauric Acid (Enzymatic)N⁵-Lauroyl-5,6-diamino-2H-benzo[d]imidazol-2-oneAqueous buffer, Aminoacylase

This table is based on general chemical principles and does not represent experimentally verified results for this specific compound.

N-alkylation is a fundamental method for introducing alkyl groups, which can significantly impact the compound's lipophilicity and biological interactions. The alkylation of benzimidazole (B57391) derivatives is a well-established field. nih.gov Reactions typically involve treating the benzimidazole with an alkyl halide in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen atom, forming a more nucleophilic anion that subsequently attacks the alkyl halide. researchgate.net Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous base and the organic substrate. researchgate.net For this compound, alkylation can occur at the N1/N3 positions and potentially at the N5/N6 amino groups, leading to a variety of mono- or poly-alkylated products depending on the stoichiometry and reaction conditions.

Alkylating AgentBase/Solvent SystemPotential Product(s)
Methyl IodideK₂CO₃ / DMF1-Methyl-, 1,3-Dimethyl-, and N⁵,N⁶-methylated derivatives
Benzyl BromideNaH / THF1-Benzyl-, 1,3-Dibenzyl-, and N⁵,N⁶-benzylated derivatives
2-Bromoethanolaq. NaOH / SDS1-(2-hydroxyethyl)- and 1,3-bis(2-hydroxyethyl) derivatives

This table illustrates common alkylation conditions for benzimidazoles and their potential application to the target compound. researchgate.netlookchem.comresearchgate.net

The introduction of a sulfonyl group via N-sulfonylation is another key derivatization strategy, yielding sulfonamides. This functional group is a well-known pharmacophore. The reaction typically proceeds by reacting the amino group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine or triethylamine. For this compound, selective sulfonylation of the exocyclic N5 and N6 amino groups would be the expected outcome, as these are generally more nucleophilic than the amide-like nitrogens in the imidazole ring under neutral or basic conditions. This functionalization can lead to compounds with altered acidity and hydrogen-bonding capabilities.

Cycloaddition and Annulation Reactions Involving the Diamino Moiety

The ortho-disposed amino groups at the 5- and 6-positions provide a reactive di-nucleophile site, ideal for constructing new fused heterocyclic rings onto the benzimidazole core. These reactions, known as annulations, significantly increase the structural complexity and lead to novel polycyclic systems.

The reaction of an o-phenylenediamine (B120857) moiety with 1,3-dicarbonyl compounds or their equivalents is a classical method for synthesizing fused pyrazole (B372694) rings, in this case, leading to pyrazolo-fused benzimidazoles. While direct synthesis from this compound is not prominently reported, analogous reactions are common in heterocyclic chemistry. For instance, condensation with a β-diketone like acetylacetone (B45752) would be expected to yield a dimethyl-substituted pyrazolo[4,5-f]benzimidazol-2-one derivative. These reactions typically proceed under acidic or thermal conditions, involving initial Schiff base formation followed by cyclization and dehydration. The resulting planar, rigid heterocyclic systems are of significant interest in materials science and medicinal chemistry. nih.govmdpi.compurdue.edunih.gov

ReagentResulting Fused SystemReaction Conditions (General)
AcetylacetoneDimethylpyrazolo[4,5-f]benzimidazol-2-oneAcetic acid, reflux
Diethyl malonatePyrazolodione-fused benzimidazol-2-one (B1210169)Sodium ethoxide, reflux
Ethyl acetoacetate (B1235776)Methylpyrazolone-fused benzimidazol-2-onePolyphosphoric acid, heat

This table provides examples of reagents used to form pyrazole rings from o-diamines.

The condensation of the 5,6-diamino moiety with 1,3-dielectrophilic reagents is a primary route to construct a fused pyrimidine (B1678525) ring, resulting in a pyrimido[5,4-e]benzimidazol-2-one core. Suitable reagents for this transformation include β-ketoesters, malonic acid derivatives, and α,β-unsaturated carbonyl compounds. nih.gov For example, reaction with ethyl acetoacetate can lead to a methyl-substituted pyrimido[5,4-e]benzimidazol-4-one derivative. nih.gov Acetic anhydride can be used to form a dimethyl-pyrimido-quinolinone system from an appropriately substituted precursor. bohrium.com These reactions build upon the benzimidazole scaffold to create complex, multi-ring systems that are often explored for diverse biological activities. bohrium.comigminresearch.comnih.gov

ReagentResulting Fused SystemReference Method
Barbituric acid derivativesPyrimido[5,4-e]benzimidazol-2-one derivativesCondensation in N-methylpyrrolidone
Formamide4-Aminopyrimido[5,4-e]benzimidazol-2-oneBoiling in formamide
Diethyl malonatePyrimidinedione-fused benzimidazol-2-oneBase-catalyzed condensation

This table highlights reagents commonly used to synthesize fused pyrimidine rings from o-diamines.

Metal-Catalyzed Coupling Reactions for Multi-Substituted Derivatives

Metal-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govresearchgate.netresearchgate.net These reactions, often employing palladium catalysts, have become indispensable for the construction of complex molecular architectures from simpler precursors. researchgate.net In the context of this compound, these methods could theoretically be employed to introduce a wide variety of substituents onto the benzimidazole core, leading to a library of multi-substituted derivatives.

While specific examples detailing the direct metal-catalyzed coupling reactions on the unprotected this compound are not extensively documented in the reviewed literature, the principles of these reactions on similar nitrogen-rich heterocyclic systems provide a foundational understanding of the potential synthetic pathways. The amino groups at the 5- and 6-positions can be expected to influence the reactivity of the aromatic ring and may require protective group strategies to achieve selective substitution.

Commonly employed palladium-catalyzed cross-coupling reactions that could be adapted for the derivatization of a suitably functionalized this compound backbone include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Buchwald-Hartwig Amination: This method could be used to introduce new nitrogen-based substituents by coupling a halogenated this compound with various amines. researchgate.net

Heck Reaction: This reaction would enable the introduction of alkenyl groups through the coupling of a halogenated derivative with an alkene.

The successful implementation of these reactions would be contingent on overcoming challenges such as catalyst inhibition by the free amino groups and ensuring regioselectivity. The development of robust catalytic systems is crucial for the efficient synthesis of multi-substituted benzimidazolone derivatives.

Table 1: Potential Metal-Catalyzed Coupling Reactions for Derivatization (Note: This table is illustrative of potential reactions based on general principles of metal-catalyzed coupling, as specific literature on this compound is limited.)

Coupling ReactionReactant 1 (Derivative of Core Compound)Reactant 2Catalyst System (Example)Potential Product
Suzuki-MiyauraHalogenated this compoundArylboronic acidPd(PPh₃)₄, BaseAryl-substituted derivative
Buchwald-HartwigHalogenated this compoundSecondary AminePd₂(dba)₃, Ligand, BaseAmino-substituted derivative
HeckHalogenated this compoundAlkenePd(OAc)₂, Ligand, BaseAlkenyl-substituted derivative

Schiff Base Formation from this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.comekb.eg The diamino functionality of this compound makes it an excellent candidate for the synthesis of bis-Schiff bases, where both primary amino groups react to form two imine linkages. This derivatization is a straightforward method to introduce a wide range of functionalities onto the benzimidazolone core, depending on the choice of the carbonyl compound.

The formation of Schiff bases from primary amines and carbonyl compounds is generally achieved by refluxing the reactants in a suitable solvent, often with acid or base catalysis. gsconlinepress.com The reaction of this compound with various aromatic or heterocyclic aldehydes would lead to the formation of conjugated systems with potential applications in materials science and medicinal chemistry.

While specific studies detailing the synthesis and characterization of Schiff bases derived directly from this compound are not prevalent in the surveyed literature, the synthesis of Schiff bases from other benzimidazole derivatives is well-established. mdpi.comnih.gov For example, Schiff bases have been successfully synthesized from Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide by refluxing with substituted amines in ethanol. mdpi.comnih.gov These studies provide a reliable synthetic blueprint that can be adapted for this compound.

The characterization of the resulting Schiff bases would typically involve spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, which would show the characteristic C=N stretching vibration of the imine bond, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure. nih.gov

Table 2: Potential Schiff Base Derivatives of this compound (Note: This table is a hypothetical representation of potential Schiff bases, as specific experimental data for this compound is limited.)

Carbonyl CompoundResulting Schiff Base StructurePotential Spectroscopic Feature (FTIR)
BenzaldehydeBis(benzylideneamino) derivativeC=N stretch ~1620-1640 cm⁻¹
SalicylaldehydeBis(salicylideneamino) derivativeC=N stretch ~1610-1630 cm⁻¹, broad O-H stretch
4-MethoxybenzaldehydeBis(4-methoxybenzylideneamino) derivativeC=N stretch ~1620-1640 cm⁻¹
2-PyridinecarboxaldehydeBis(pyridin-2-ylmethyleneamino) derivativeC=N stretch ~1630-1650 cm⁻¹

Applications of 5,6 Diamino 2h Benzo D Imidazol 2 One in Advanced Organic Synthesis

Utilization as a Core Building Block for Complex Organic Scaffolds

5,6-Diamino-2H-benzo[d]imidazol-2-one serves as a fundamental building block in the synthesis of more intricate organic molecules. The presence of vicinal amino groups on the benzene (B151609) ring, coupled with the reactivity of the imidazole (B134444) portion, provides multiple sites for chemical modification and annulation reactions. This allows chemists to construct a variety of complex molecular architectures with potential applications in medicinal chemistry and materials science. The high nucleophilicity of the amino groups facilitates reactions such as condensations and substitutions, making it a valuable precursor for developing novel compounds.

A significant application of this compound is in the synthesis of benzimidazole-fused heterocyclic systems. nih.gov These fused systems are of great interest due to their diverse pharmacological activities. The condensation of the diamino compound with various reagents can lead to the formation of new heterocyclic rings fused to the benzimidazole (B57391) core. For instance, reactions with dicarbonyl compounds or their equivalents can yield polycyclic aromatic systems incorporating the benzimidazole moiety. frontiersin.orgnih.gov The synthesis of these fused systems is a key strategy for the development of novel molecular scaffolds that can be further functionalized to create libraries of compounds for biological screening. nih.gov The general approach often involves a cyclization reaction that builds upon the existing benzimidazole structure, leading to more complex and rigid molecular frameworks. nih.gov

Reagent TypeFused System FormedSignificance
Dicarbonyl CompoundsPolycyclic aromatic systemsDevelopment of novel scaffolds for medicinal chemistry
GlyoxalsBenzo[d]imidazo[1,2-a]benzimidazolesCreation of complex, multi-ring heterocyclic structures frontiersin.org
Various electrophilesDiverse fused heterocyclesAccess to a wide range of molecular architectures

Role as a Key Chemical Intermediate in Pigment and Dye Synthesis

This compound is a crucial intermediate in the manufacturing of certain high-performance pigments and dyes. google.com Its diamino functionality allows for diazotization followed by coupling reactions with various coupling components to produce a range of azo dyes. These dyes are valued for their tinctorial strength and brightness. sapub.org

One notable application is in the synthesis of Pigment Orange 68 and Pigment Yellow 192. The synthesis of these pigments involves the condensation of this compound with other chemical precursors. For example, its reaction with 1,8-naphthalic anhydride (B1165640) is a key step in producing certain yellow dyes for polyamide and polyester (B1180765) fibers. The resulting pigments often exhibit excellent thermal stability and lightfastness, making them suitable for demanding applications such as automotive coatings and coloring of plastics. researchgate.net

Pigment/DyePrecursor ReactionKey PropertiesApplications
Pigment Orange 68Condensation with 2-hydroxy-1-naphthaldehyde (B42665) followed by nickel complexationThermal stabilityAutomotive coatings, plastics
Pigment Yellow 192Reaction with 1,8-naphthalic anhydrideGood fastness propertiesPolyamide and polyester fibers
Azo DyesDiazotization and coupling with various componentsHigh tinctorial strength, brightnessTextiles, coatings sapub.org

Precursor for High-Performance Polymer Development

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers. These polymers often possess desirable properties such as high thermal stability, good mechanical strength, and excellent chemical resistance, which are characteristic of polybenzimidazole (PBI) based materials. dtu.dk The incorporation of the benzimidazolone unit into the polymer backbone can significantly enhance the properties of the resulting materials. researchgate.netresearchgate.net

Poly(benzimidazole sulfone)s (PBSs) are a class of high-performance polymers that can be synthesized using this compound as a monomer. These polymers are typically prepared through a C-N coupling reaction with activated aromatic dihalides containing sulfone groups. researchgate.netnih.gov The resulting PBSs exhibit high glass transition temperatures and excellent thermal stability. The introduction of the benzimidazolone moiety into the polymer chain contributes to the rigidity and thermal resistance of the material. researchgate.net

Similar to PBSs, Poly(benzimidazole ketone)s (PBKs) can be synthesized from this compound. The polymerization involves a C-N/C-O coupling reaction with activated aromatic dihalides containing ketone linkages. researchgate.net These polymers also demonstrate remarkable thermal stability and high glass transition temperatures. The presence of the ketone group can further enhance the mechanical properties of the polymer. researchgate.netresearchgate.net

Polymer TypeMonomersKey Properties
Poly(benzimidazole sulfone)s (PBSs)This compound and activated aromatic dihalides with sulfone groupsHigh glass transition temperature, excellent thermal stability researchgate.net
Poly(benzimidazole ketone)s (PBKs)This compound and activated aromatic dihalides with ketone groupsHigh thermal stability, enhanced mechanical properties researchgate.net

The synthesis of high-performance polymers from this compound typically proceeds via N-C coupling reactions. nih.gov In these reactions, the N-H bonds of the imidazole ring of the benzimidazolone unit react with activated aromatic dihalides. researchgate.net This process is analogous to the synthesis of poly(aryl ether)s, where a bisphenol is reacted with an activated dihalide. nih.gov The benzimidazolone monomer effectively behaves like a bisphenol in this polymerization, leading to the formation of high molecular weight linear polymers. researchgate.netnih.gov This synthetic route allows for the creation of polymers with precisely controlled structures and, consequently, tailored properties for various advanced applications. researchgate.net

Coordination Chemistry of 5,6 Diamino 2h Benzo D Imidazol 2 One

Ligand Design and Metal Ion Complexation Strategies

5,6-Diamino-2H-benzo[d]imidazol-2-one possesses a rich architecture for ligand design, featuring multiple potential donor sites for coordination with metal ions. The primary coordination sites are the two amino groups at the 5 and 6 positions of the benzene (B151609) ring and the nitrogen atoms within the imidazole (B134444) ring. This multi-dentate character allows for a variety of complexation strategies.

Potential Coordination Modes:

Bidentate Chelation: The two adjacent amino groups can form a stable five-membered chelate ring with a metal ion. This is a common coordination mode for o-phenylenediamine (B120857) and its derivatives, leading to the formation of stable metal complexes.

Bridging Ligand: The diamino functionality, combined with the imidazole nitrogens, allows the ligand to act as a bridging unit between two or more metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. The imidazole N1 and N3 atoms can also participate in bridging, further increasing the structural possibilities.

Monodentate Coordination: Under specific reaction conditions or with certain metal ions that have a strong preference for a single coordination site, the ligand might coordinate through one of the amino groups or an imidazole nitrogen atom.

The design of specific metal complexes would involve a careful selection of metal ions and reaction conditions. For instance, metal ions with a preference for nitrogen donors, such as Co(II), Ni(II), Cu(II), and Zn(II), are expected to form stable complexes with this ligand. The use of different metal salts (e.g., chlorides, nitrates, acetates) can also influence the final structure of the coordination compound by providing different counter-ions that may or may not participate in coordination.

Furthermore, the reactivity of the amino groups allows for the synthesis of Schiff base ligands through condensation with aldehydes or ketones. This modification would introduce new donor atoms and steric bulk, significantly altering the coordination behavior and the properties of the resulting metal complexes.

Structural Characterization of this compound Metal Complexes

Key Characterization Techniques:

TechniqueInformation Provided
X-ray Crystallography Provides the definitive three-dimensional structure of the metal complex in the solid state, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. This would be the most crucial technique to confirm the coordination mode of the ligand.
Infrared (IR) Spectroscopy Offers valuable insights into the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the N-H bonds of the amino groups and the C=N and N-H bonds of the imidazole ring upon complexation would indicate their involvement in coordination. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide information about the ligand's environment in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can help to identify the coordination sites.
UV-Visible Spectroscopy Can be used to study the electronic transitions within the ligand and the metal complex. The appearance of new absorption bands or shifts in the existing bands upon complexation can provide information about the coordination environment of the metal ion, particularly for transition metal complexes with d-d transitions.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometry of the metal-ligand ratio.
Mass Spectrometry Provides information about the molecular weight of the complex and can help in confirming its composition and fragmentation pattern.

By employing these techniques, researchers can build a comprehensive understanding of the structural and electronic properties of any newly synthesized metal complexes of this compound.

Advanced Applications of this compound Coordination Compounds

Although the applications of coordination compounds specifically derived from this compound have not been extensively explored, the known applications of similar benzimidazole-metal complexes suggest a range of potential advanced applications for these materials. The presence of both the benzimidazolone core and the reactive diamino functionality offers exciting possibilities for creating functional materials.

Potential Application Areas:

Catalysis: Metal complexes of benzimidazole (B57391) derivatives have been widely investigated as catalysts in various organic transformations. The coordination of metal ions to this compound could lead to the development of novel catalysts for reactions such as oxidation, reduction, and cross-coupling reactions. The amino groups could also be functionalized to tune the catalyst's activity and selectivity.

Luminescent Materials: Many benzimidazole derivatives and their metal complexes exhibit interesting photoluminescent properties. Coordination of this compound to lanthanide ions or d¹⁰ metal ions like Zn(II) and Cd(II) could result in the formation of coordination polymers with potential applications in sensing, bio-imaging, and as light-emitting materials.

Antimicrobial and Anticancer Agents: The benzimidazole scaffold is a key component in many biologically active compounds. The coordination of metal ions to benzimidazole-based ligands has often been shown to enhance their biological activity. Therefore, metal complexes of this compound could be investigated for their potential as antimicrobial and anticancer agents.

Corrosion Inhibitors: Some benzimidazole derivatives have demonstrated efficacy as corrosion inhibitors for various metals and alloys. The formation of a protective film of the metal complex on the metal surface can prevent corrosion. The multiple donor sites in this compound could facilitate strong adsorption onto metal surfaces, making its coordination compounds promising candidates for corrosion inhibition studies.

Further research into the synthesis and characterization of coordination compounds of this compound is necessary to fully realize their potential in these and other advanced applications. The versatility of this ligand suggests that a rich and diverse coordination chemistry awaits exploration.

Advanced Analytical and Spectroscopic Characterization of 5,6 Diamino 2h Benzo D Imidazol 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,6-Diamino-2H-benzo[d]imidazol-2-one and its derivatives, providing detailed information about the molecular framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the chemical shifts of the protons are influenced by the electronic environment and the presence of substituents. For the parent this compound, the aromatic protons are expected to appear as singlets or doublets in the aromatic region of the spectrum. The amino (NH₂) and amide (NH) protons will exhibit signals that can vary in position depending on the solvent and concentration, often appearing as broad singlets. For instance, in related benzimidazole structures, the NH proton of the imidazole (B134444) ring typically resonates at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon of the imidazol-2-one ring is characteristically found at a downfield chemical shift, typically in the range of 150-160 ppm. The aromatic carbons attached to the amino groups are expected to be shielded compared to the unsubstituted benzene (B151609) ring, thus appearing at a more upfield chemical shift. The carbons of the imidazole ring also show distinct signals that are crucial for confirming the heterocyclic core structure. rsc.org The chemical shifts of carbons in the benzimidazole moiety of related compounds have been extensively studied to differentiate between various isomers and analogues. researchgate.net

Interactive Data Table: Representative NMR Data for Benzimidazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-methyl-1H-benzo[d]imidazoleCDCl₃7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H)Not specified
2-phenyl-1H-benzo[d]imidazoleDMSO12.88 (s, 1H), 8.24 – 8.14 (m, 2H), 7.64 – 7.47 (m, 5H), 7.27 – 7.15 (m, 2H)Not specified
2-butyl-1H-benzo[d]imidazoleCDCl₃7.68 – 7.59 (m, 1H), 7.21 – 7.06 (m, 4H), 2.79 – 2.67 (m, 2H), 1.80 (dt, J = 15.5, 7.7 Hz, 2H), 1.17 – 1.61 (m, 2H), 1.42 – 1.32 (m, 2H)152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the N-H, C=O, C-N, and aromatic C-H bonds.

The N-H stretching vibrations of the primary amino groups (NH₂) and the secondary amide groups (NH) typically appear as broad bands in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the imidazol-2-one ring is expected to show a strong absorption band around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations will also be present, typically in the fingerprint region.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine and Amide)3100 - 3500Medium to Strong, Broad
C=O Stretch (Amide)1650 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aromatic C-H Stretch> 3000Medium to Weak
C-N Stretch1200 - 1350Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure of this compound through its fragmentation pattern. The molecular formula of this compound is C₇H₈N₄O, which corresponds to a molecular weight of 164.16 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, which helps in confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions. The benzimidazole ring system is a chromophore, and the presence of the amino groups as auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzimidazolone.

Experimental studies on 2-aminobenzimidazole (B67599) have shown absorption maxima around 280 nm and 244 nm in water. researchgate.net For this compound, the additional amino group is likely to further influence the electronic transitions. The absorption spectra are also sensitive to the solvent polarity and pH. irb.hr

Interactive Data Table: Expected UV-Vis Absorption Maxima

SolventExpected λ_max (nm)Electronic Transition
Ethanol~280-300π-π
Water~280-300π-π

Note: The expected values are based on data from related aminobenzimidazole compounds. researchgate.net

X-ray Diffraction for Precise Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the provided search results, X-ray diffraction has been successfully used to elucidate the structures of numerous benzimidazole derivatives. nih.govnih.gov For this compound, X-ray analysis would be expected to confirm the planarity of the benzimidazole ring system and to detail the hydrogen bonding network formed by the amino and amide groups, which would significantly influence its solid-state properties. For instance, in related structures, the molecules are often linked by intermolecular hydrogen bonds. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reactions. nih.govgoogle.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The choice of the mobile phase is critical for achieving good separation. A mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and petroleum ether, is often employed for benzimidazole derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of compounds. A reversed-phase HPLC method is commonly used for the analysis of benzimidazole derivatives. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The purity of the final product can be determined with high accuracy by HPLC, often achieving ≥99.5% purity.

Interactive Data Table: Typical Chromatographic Conditions

TechniqueStationary PhaseMobile PhaseApplication
TLCSilica gel 60 F₂₅₄Ethyl Acetate / Petroleum EtherReaction Monitoring
HPLCC18Acetonitrile / Water with acid/bufferPurity Assessment

Computational and Theoretical Investigations of 5,6 Diamino 2h Benzo D Imidazol 2 One

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and electronic properties. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface.

For benzimidazole (B57391) derivatives, DFT methods, particularly those employing the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have proven effective in providing reliable results. biointerfaceresearch.comnih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations at the B3LYP/6-31G level were used to predict their geometrical parameters. biointerfaceresearch.com The results showed that the bond lengths within the imidazole (B134444) ring are consistent with aromatic character, and substitutions on the benzene (B151609) ring can slightly alter the planarity and electronic distribution of the entire molecule. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciensage.info Conversely, a large energy gap implies higher stability and lower reactivity. nih.gov

In studies of various benzimidazole derivatives, DFT calculations have been employed to determine these orbital energies. For example, in a series of benzimidazole-thiadiazole derivatives, the HOMO-LUMO gap was found to correlate with their observed antimicrobial activity, with the most reactive compound exhibiting the lowest energy gap of 3.417 eV. acs.org For the fungicide benomyl (B1667996), a benzimidazole derivative, the calculated energy gap was 5.039 eV. nih.gov Given the presence of two electron-donating amino groups, 5,6-Diamino-2H-benzo[d]imidazol-2-one is predicted to have a relatively small HOMO-LUMO gap, indicating a high propensity for chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies of Benzimidazole Derivatives

This table presents calculated HOMO energy, LUMO energy, and the corresponding energy gap (ΔE) for several benzimidazole derivatives, as determined by DFT calculations in various studies. These values illustrate how structural modifications influence the electronic properties and reactivity of the benzimidazole scaffold.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Study
Benomyl-6.234-1.1955.039Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl nih.gov
Benzimidazole-thiadiazole Derivative (5h)-5.480-2.0633.417Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives acs.org
Benzimidazole-thiadiazole Derivative (5i)-5.644-1.9123.732Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives acs.org

Global Reactivity Parameters (GRPs) and Predictive Chemical Reactivity

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. sciensage.info

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). sciensage.info

Theoretical studies on benzimidazole derivatives have successfully used these parameters to rationalize their reactivity. For instance, investigations into the corrosion inhibition properties of benzimidazoles found that molecules with higher softness and lower hardness were more effective inhibitors, as they could more readily interact with metal surfaces. sciensage.inforesearchgate.net The electrophilicity index is particularly useful for classifying molecules; values greater than 1.50 eV typically characterize strong electrophiles. acs.org

Table 2: Calculated Global Reactivity Parameters for Benzimidazole Derivatives

This table provides key global reactivity descriptors for representative benzimidazole compounds, calculated using DFT. These parameters offer quantitative insights into the chemical behavior and stability of the molecules.

CompoundChemical Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)Reference Study
Benzimidazole-thiadiazole Derivative (5h)1.7093.7724.162Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives acs.org
Benzimidazole-thiadiazole Derivative (5i)1.8663.7783.824Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives acs.org
1-benzyl-2-phenyl-1H-benzimidazole (A1)1.7652.9454.710 (as ω-)In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole biointerfaceresearch.com

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data processing. Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, often exhibit significant NLO properties.

Computational chemistry is a powerful tool for predicting the NLO response of a molecule, primarily by calculating the first-order hyperpolarizability (β). A large β value indicates a strong NLO response. DFT calculations are commonly used to compute this property. Studies on benzophenone (B1666685) derivatives, which share structural similarities with the benzimidazol-2-one (B1210169) core, have shown that theoretical calculations can effectively predict their potential for second harmonic generation. google.com

The structure of this compound, featuring a π-conjugated benzimidazole system with two strong electron-donating amino groups and an electron-withdrawing carbonyl group, suggests it could possess notable NLO properties. The intramolecular charge transfer (ICT) from the amino groups towards the carbonyl group across the π-system is a key mechanism for enhancing the hyperpolarizability. Theoretical modeling would be essential to quantify this potential and guide the design of new NLO materials based on this scaffold. biointerfaceresearch.com

Mechanistic Elucidation of Reaction Pathways via Computational Modeling

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies.

The primary synthetic route to the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) derivative with various reagents like aldehydes or carboxylic acids. acs.orgnih.gov For this compound, a plausible synthetic pathway involves the reduction of a corresponding dinitro precursor, 5,6-dinitro-2H-benzo[d]imidazol-2-one. A patented method describes this reduction using iron powder and hydrochloric acid in water. google.com

Computational studies can elucidate such mechanisms step-by-step. For example, DFT calculations can model the condensation reaction by mapping the energy profile as the reactants approach, form intermediates (like a Schiff base), and cyclize to form the final product. rsc.org A study on the synthesis of 2,5(6)-substituted benzimidazole derivatives involved the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde, a process that could be computationally modeled to understand the transition states and intermediates. mdpi.com Similarly, the multi-step reduction of the dinitro groups to diamino groups can be investigated theoretically to understand the regioselectivity and energetics of the process. Such computational insights are invaluable for refining synthetic strategies and scaling up production. google.com

Molecular Interaction Studies of 5,6 Diamino 2h Benzo D Imidazol 2 One with Biomacromolecules

Enzymatic Inhibition Mechanisms

The primary mechanism through which 5,6-Diamino-2H-benzo[d]imidazol-2-one is thought to exert its biological effects is via the inhibition of enzymes. This action disrupts normal cellular functions by interfering with metabolic or signaling pathways.

Molecular Binding to Enzyme Active Sites

The efficacy of this compound as an enzyme inhibitor is predicated on its ability to bind to the active sites of target enzymes. The active site is a specific region on an enzyme where the substrate binds and the chemical reaction is catalyzed. By occupying this site, the compound can prevent the natural substrate from binding, thereby blocking the enzyme's catalytic activity. The specific amino acid residues within the active site and the types of non-covalent interactions formed (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the inhibitor determine the affinity and specificity of the binding.

Disruption of Specific Cellular Processes

By inhibiting key enzymes, this compound can disrupt critical cellular processes. For instance, inhibition of enzymes involved in DNA synthesis can halt cell proliferation, a mechanism that is particularly relevant in the context of its potential anticancer properties. The disruption of metabolic pathways essential for the survival of pathogens is another cellular process that can be targeted, underpinning its potential antimicrobial effects.

Mechanistic Insights into Specific Enzyme Inhibition (e.g., Carbonic Anhydrase, Dihydrofolate Reductase)

While detailed mechanistic studies specifically on this compound are limited in publicly available research, the broader class of benzimidazole (B57391) derivatives has been studied for the inhibition of several key enzymes.

Carbonic Anhydrase (CA): Studies on related benzothiazole (B30560) and benzimidazole-containing sulfonamides have shown potent inhibition of various human carbonic anhydrase isoforms. nih.govnih.govunifi.it The inhibitory action typically involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, a mechanism common to many CA inhibitors. Although this compound itself is not a sulfonamide, its structural features could potentially allow it to interact with residues in the active site cavity, though likely through a different binding mode.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids, making it a target for antimicrobial and anticancer agents. nih.govwikipedia.org Inhibitors of DHFR are often structural analogues of its substrate, dihydrofolate, and bind tightly to the active site. nih.gov While various heterocyclic compounds, including derivatives of pyrimidine (B1678525) and other nitrogen-containing ring systems, are known DHFR inhibitors, specific inhibitory data and mechanistic insights for this compound against DHFR are not well-documented in available literature. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Principles

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For the broader class of benzimidazoles, SAR studies have revealed that modifications to the bicyclic core and its substituents can dramatically alter inhibitory potency and selectivity against various enzymes. nih.gov For instance, the nature and position of substituents on the benzene (B151609) ring of the benzimidazole scaffold are known to be critical for activity. However, specific SAR studies focusing on this compound and its close analogues are not extensively reported, limiting a detailed understanding of the precise structural requirements for its optimal interaction with specific biomolecular targets.

Interactions with Nucleic Acids and Proteins at the Molecular Level

Beyond enzyme inhibition, the planar, heterocyclic structure of benzimidazole derivatives suggests the potential for direct interactions with other biomacromolecules like nucleic acids and proteins.

Nucleic Acids: Preliminary studies on this compound suggest that it may interact with DNA, potentially through intercalation. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt processes like DNA replication and transcription. Studies on other, more complex benzimidazole derivatives have confirmed that these molecules can bind to both DNA and RNA through a mixed-mode, involving both intercalation and groove binding. nih.gov These interactions can be investigated using techniques like fluorescence and circular dichroism spectroscopy. nih.gov

Proteins: The ability of this compound to interact with proteins is fundamental to its role as an enzyme inhibitor. The amino groups on the benzimidazolone core are capable of forming hydrogen bonds with amino acid residues in protein binding pockets, contributing to the stability of the protein-ligand complex.

Due to the limited availability of specific quantitative data for this compound in the scientific literature, data tables for inhibition constants or binding affinities cannot be provided at this time.

Emerging Research Avenues and Future Perspectives for 5,6 Diamino 2h Benzo D Imidazol 2 One

Advanced Material Science Applications (e.g., in Microelectronics, Aggregation-Induced Emission)

The benzimidazole (B57391) core is a privileged structure in the field of materials science, known for its thermal stability, electron-accepting capabilities, and metal-ion chelating properties. researchgate.net While 5,6-Diamino-2H-benzo[d]imidazol-2-one itself is not yet a mainstream component in microelectronics, its derivatives hold significant promise for applications in organic electronics. Polymers incorporating benzimidazole and its analogues have been investigated for use in organic thin-film transistors (OTFTs) and polymer solar cells due to their favorable electronic properties, such as low-lying lowest unoccupied molecular orbitals (LUMO). nih.gov Furthermore, cyano-functionalized benzo[d]imidazol-2-ylidene Ir(III) phosphors have been successfully engineered for blue organic light-emitting diodes (OLEDs). nih.gov

A particularly exciting frontier for this compound is in the development of luminogens with aggregation-induced emission (AIE) properties. researchgate.net Most traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes or disappears at high concentrations or in the solid state. acs.org The AIE phenomenon, in contrast, describes molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and activates fluorescence. acs.org

The benzimidazole scaffold is a common feature in molecules exhibiting AIE. researchgate.netrsc.org The structure of this compound, with its two primary amine groups, serves as an ideal platform for designing and synthesizing novel AIE luminogens (AIEgens). These amino groups can be readily functionalized with molecular rotors, such as tetraphenylethylene (B103901) or triphenylamine (B166846) groups, which are known to induce AIE. nih.gov The resulting derivatives could find applications in bio-imaging, chemical sensors, and solid-state lighting. rsc.orgnih.gov

Material Class Core Structure Key Properties Potential Application
Polymer Semiconductors2,1,3-Benzothiadiazole-5,6-dicarboxylicimideStrong electron-withdrawing nature, narrow bandgaps. nih.govOrganic Thin-Film Transistors (OTFTs), Polymer Solar Cells. nih.gov
Ir(III) PhosphorsCyano-functionalized Benzo[d]imidazol-2-ylideneIntense phosphorescence, high energy emission. nih.govOrganic Light-Emitting Diodes (OLEDs). nih.gov
AIE Luminogens2-(2′-hydroxyphenyl)benzimidazoleAggregation-Induced Emission Enhancement (AIEE). rsc.orgBio-imaging, Chemical Sensors. rsc.org
AIEgensTetraphenylethylene-functionalized BenzothiadiazoleMechanochromic luminescence, high solid-state emission. nih.govMechanical sensors, Data storage, Security systems. nih.gov

Table 1: Potential material science applications based on the properties of structurally related benzimidazole derivatives.

Continued Development of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, modern synthetic efforts are focused on developing processes that are efficient, minimize waste, and utilize environmentally benign reagents and solvents. nih.gov The synthesis of benzimidazole derivatives is an active area for such innovation. Traditional methods often require harsh conditions or stoichiometric reagents, leading to significant waste.

Emerging sustainable approaches for benzimidazole synthesis that could be adapted for this compound include:

Use of Water as a Solvent: Water is an ideal green solvent as it is non-toxic, inexpensive, and readily available. researchgate.net One-pot syntheses of benzimidazoles have been successfully carried out in water, often leading to higher yields compared to organic solvents. researchgate.net

Nanocatalysis: Heterogeneous nanocatalysts are gaining prominence due to their high surface area, enhanced catalytic activity, thermal stability, and ease of recovery and reuse. biointerfaceresearch.com Various nanocatalysts, including zinc oxide (ZnO), zirconia, and magnetic iron oxide nanoparticles (Fe₃O₄), have been employed for the efficient synthesis of benzimidazoles. ajgreenchem.comnih.govtandfonline.com These catalysts act as Lewis acids to activate carbonyl groups, facilitating the condensation reaction with o-phenylenediamines. biointerfaceresearch.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields with reduced side products. researchgate.net

Parameter Conventional Method Eco-Friendly Methodologies
Solvent Often volatile organic compounds (e.g., DMF, xylene)Water, Ethanol, or solvent-free conditions. nih.govresearchgate.net
Catalyst Strong acids or stoichiometric reagentsRecyclable heterogeneous nanocatalysts (e.g., ZnO, Fe₃O₄). nih.govtandfonline.com
Energy Source Conventional heating (hours)Microwave irradiation or ultrasound (minutes to hours).
Reaction Type Multi-step processesOne-pot cyclocondensation reactions. researchgate.net
Advantages Established proceduresHigher yields, shorter reaction times, catalyst reusability, reduced waste. ajgreenchem.comnih.gov

Table 2: Comparison of conventional and emerging eco-friendly synthetic methodologies for benzimidazole derivatives.

Exploration of Novel Derivatization Strategies for Enhanced Functionality

Derivatization is a powerful tool for modifying the physicochemical properties of a core molecule to tailor it for specific applications. The this compound molecule possesses multiple reactive sites—primarily the two aromatic amine groups at the C5 and C6 positions and the two secondary amine (N-H) groups within the imidazolone (B8795221) ring—making it an excellent candidate for chemical modification.

Novel derivatization strategies can unlock new functionalities:

N-Arylation and N-Alkylation: The N-H groups of the imidazolone ring can be substituted to improve solubility or to attach other functional units.

Reactions of the Diamino Groups: The primary amino groups are highly versatile. They can undergo condensation with aldehydes and ketones to form Schiff bases (imines), acylation with acid chlorides or anhydrides to form amides, and participate in nucleophilic substitution reactions. These reactions allow for the introduction of a vast array of functional groups. nih.gov

Tandem C-H Aminations: Advanced synthetic methods, such as copper-catalyzed tandem C-H aminations, offer novel routes to construct complex functionalized benzimidazoles from aniline (B41778) derivatives, showcasing modern approaches to building molecular complexity. rsc.org

By strategically selecting derivatization reagents, researchers can fine-tune the molecule's electronic properties, steric profile, and intermolecular interactions. This allows for the rational design of molecules for applications ranging from pharmaceuticals to materials for organic electronics. researchgate.netnih.gov

Reagent Class Reactive Site Functional Group Introduced Potential Application/Function
Aldehydes/KetonesAromatic -NH₂Imine (Schiff Base)Ligands for metal complexes, precursors for further synthesis.
Acid Chlorides/AnhydridesAromatic/Imidazolone -NHAmideEnhanced thermal stability, hydrogen bonding motifs.
Alkyl/Aryl HalidesAromatic/Imidazolone -NHSubstituted AminesImproved solubility, attachment of functional moieties.
Boronic AcidsAromatic -NH₂C-N couplingSynthesis of complex aromatic systems (e.g., via Suzuki coupling). researchgate.net
IsocyanatesAromatic -NH₂Urea (B33335)Strong hydrogen-bonding donors for supramolecular assembly.

Table 3: Potential derivatization strategies for this compound and their resulting functionalities.

Interdisciplinary Research Directions and Collaborative Opportunities

The full potential of this compound can best be realized through synergistic, interdisciplinary research. The versatility of its chemical scaffold provides a platform for collaboration across multiple scientific fields.

Computational Chemistry and Synthetic Chemistry: A significant opportunity lies in the use of computational modeling to guide experimental work. bohrium.com Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can predict the electronic and optical properties of novel derivatives before they are synthesized. mdpi.comtandfonline.comnih.gov This in silico approach can identify promising candidates for specific applications, such as AIEgens or materials with desired charge-transport characteristics, thereby streamlining the synthetic process and reducing experimental overhead. nih.gov

Materials Science and Green Chemistry: Collaborations between material scientists and synthetic chemists are crucial for developing next-generation functional materials. Synthetic chemists can focus on creating libraries of novel derivatives using the sustainable and efficient methodologies described previously. nih.gov Material scientists can then characterize the photophysical, electronic, and self-assembly properties of these new compounds, providing feedback to guide further molecular design.

Medicinal Chemistry and Pharmacology: The benzimidazole nucleus is a cornerstone of medicinal chemistry, found in numerous clinically approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. ijpsjournal.comresearchgate.netimpactfactor.org New derivatives of this compound, synthesized for material applications, could be screened for pharmacological activity through collaborations with biologists and pharmacologists. This cross-pollination of fields could lead to the discovery of novel therapeutic agents. eurekaselect.com

Q & A

Q. What are the most reliable synthetic routes for 5,6-Diamino-2H-benzo[d]imidazol-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of o-phenylenediamine derivatives. A common method involves condensation of 3,4-diaminotoluene with formic acid under acidic conditions, followed by cyclization to form the benzimidazole core . Optimization of reaction temperature, solvent (e.g., DMF or acetic acid), and catalyst choice (e.g., sodium metabisulfite) can improve yields. For instance, heating at 120°C under nitrogen for 18 hours in DMF has been used for analogous benzimidazole derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H-NMR : Look for characteristic peaks corresponding to aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ ~10 ppm, broad) .
  • 13C-NMR : Signals for the benzimidazole carbons (δ 100–160 ppm) and carbonyl groups (δ ~170 ppm) .
  • IR : Stretching vibrations for NH₂ (3434 cm⁻¹), C=O (1708 cm⁻¹), and aromatic C=C (1510 cm⁻¹) .
  • MS : Molecular ion peak (m/z) matching the molecular weight (e.g., 175.23 g/mol for related derivatives) .

Q. What purification methods are effective for isolating this compound?

Flash chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (using ethanol or ethyl acetate) are standard. Preparative HPLC is recommended for high-purity requirements, especially for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT studies using hybrid functionals (e.g., Becke’s three-parameter exchange-correlation functional, B3LYP ) can model the compound’s electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula is useful for calculating correlation energies, which are critical for understanding redox behavior. Basis sets like 6-31G* are recommended for geometry optimization.

Q. What experimental strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Dose-response assays : Compare IC₅₀ values across studies to identify concentration-dependent effects.
  • Target validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like EGFR or serotonin receptors .
  • Data triangulation : Cross-reference cytotoxicity data with structural analogs (e.g., 5,6-dimethyl or 5,6-dichloro derivatives) to isolate substituent effects .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?

X-ray diffraction studies (e.g., using OLEX2 ) reveal bond angles, torsion angles, and packing motifs. For example, derivatives with bulky substituents (e.g., trifluoromethyl groups) exhibit improved crystallinity due to van der Waals interactions . Hydrogen-bonding networks involving the 2-keto group can also stabilize the crystal lattice .

Q. What methodologies are used to evaluate the pharmacokinetic properties of this compound?

  • ADMET analysis : Predict absorption (LogP, TPSA), metabolism (CYP450 inhibition), and toxicity (PAINS alerts) using tools like SwissADME or ProtoQSAR .
  • In vitro assays : Measure plasma protein binding (e.g., equilibrium dialysis) and permeability (e.g., Caco-2 cell monolayers) .

Methodological Notes

  • Synthesis contradictions : Discrepancies in yields may arise from solvent purity or residual moisture. Use anhydrous conditions and degassed solvents for reproducibility .
  • Computational limitations : DFT may underestimate non-covalent interactions; supplement with MP2 or CCSD(T) for higher accuracy .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with orthogonal methods (e.g., flow cytometry and MTT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.